2-Amino-5-methyl-1,3,4-thiadiazole
Overview
Description
2-Amino-5-methyl-1,3,4-thiadiazole is an organic compound with the molecular formula C3H5N3S. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science .
Synthetic Routes and Reaction Conditions:
Reaction with Sulfuryl Chloride and Methylamine: One common method involves the reaction of sulfuryl chloride with methylamine to produce 2-chloromethyl-5-methyl-1,3,4-thiadiazole.
Nitrosation and Reduction: Another method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by a reduction reaction to obtain the target compound.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding thiols or amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halides, alkoxides, and polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Mechanism of Action
Target of Action
It’s known that the derivatives of 2-amino-5-methyl-1,3,4-thiadiazole exhibit a wide spectrum of anticancer activities .
Mode of Action
It’s known that the compound has been biologically examined for anticancer activity by studying the cytotoxic performance against two human cancer cell lines (a549 and hela) along with the molecular docking simulation . Both molecular docking and cytotoxic performance against cancer cell lines show positive outcomes .
Biochemical Pathways
It’s known that the compound has been used in the synthesis of substituted 5h-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities .
Pharmacokinetics
It’s known that the induction of fluorine into a molecule can adequately influence their intrinsic potency, metabolic pathways, membrane permeability, and pharmacokinetic properties .
Result of Action
It’s known that the compound is a promising anticancer agent .
Biochemical Analysis
Biochemical Properties
2-Amino-5-methyl-1,3,4-thiadiazole interacts with various enzymes, proteins, and other biomolecules. It has been reported that the compound exhibits a wide spectrum of anticancer activities . The compound’s high polarizability value may enhance its bioactivity .
Cellular Effects
The compound has shown positive outcomes in cytotoxic performance against two human cancer cell lines (A549 and HeLa) along with the molecular docking simulation . It has been used for the treatment of leukemia L1210 cells by reducing adenine and guanine ribonucleotide .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is a promising anticancer agent .
Metabolic Pathways
It is known that the compound can influence metabolic pathways, membrane permeability, and pharmacokinetic properties .
Scientific Research Applications
2-Amino-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Comparison:
- 2-Amino-1,3,4-thiadiazole: Similar in structure but lacks the methyl group at the 5-position, which can influence its reactivity and biological activity .
- 2-Amino-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group, which can affect its solubility and interaction with biological targets .
- 2-Amino-5-phenyl-1,3,4-thiadiazole: The presence of a phenyl group significantly alters its chemical properties and potential applications, making it more suitable for certain pharmaceutical applications .
2-Amino-5-methyl-1,3,4-thiadiazole stands out due to its unique combination of a methyl group and an amino group, which provides a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
5-methyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPUHXCGUHDVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148347 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>17.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108-33-8 | |
Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 108-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 108-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |
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Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-amino-5-methyl-1,3,4-thiadiazole?
A1: this compound has the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol. Key spectroscopic data includes:
- IR spectroscopy: Characteristic bands for N-H stretching, C=N stretching, and C-S stretching vibrations. [, ]
- NMR spectroscopy: 1H and 13C NMR spectra provide information on the chemical environment of the different protons and carbon atoms in the molecule. [, ]
Q2: How does this compound behave as a ligand in metal complexes?
A2: this compound can act as a monodentate or bidentate ligand in metal complexes, coordinating through the nitrogen atoms of the amino group and/or the thiadiazole ring. [, , , , , , ] The coordination mode depends on the metal ion, other ligands present, and reaction conditions.
Q3: Can you provide examples of metal complexes formed with this compound and their structural characteristics?
A3: Several metal complexes incorporating this compound have been synthesized and characterized:
- [Hg(amtz)2Br2]: This complex exhibits a distorted tetrahedral geometry around the mercury atom, with coordination through two bromine ions and two nitrogen atoms from the thiadiazole ligands. []
- [CuCl2(C3H5N3S)2]: In this monomeric complex, the copper(II) ion adopts a slightly distorted tetrahedral geometry, coordinated by two chloride ions and two nitrogen atoms from the thiadiazole ligands. []
- [Pt(C3H5N3S)4][PtCl6]·2C3H7NO: This compound features a square-planar platinum(II) center coordinated to four this compound ligands through nitrogen atoms. []
Q4: What are the potential applications of this compound based on the reported research?
A4: Research suggests potential applications in several areas:
- Corrosion inhibition: this compound shows potential as a corrosion inhibitor for copper-nickel alloys in seawater. []
- Antifungal activity: Derivatives of this compound, such as 2‐methyl‐5‐phenyl‐7‐amino‐[1,3,4]‐thiadiazolo[3,2‐a]pyrimidine‐6‐carbonitrile derivatives, exhibit promising antifungal activity against plant pathogens like Rhizoctonia solani and Trichoderma sp. []
- Resistive switching memory devices: Poly(4-vinyl phenol) composites incorporating this compound demonstrate potential for use in nonvolatile WORM (Write Once Read Many times) and rewritable multifunctional resistive switching memory devices. []
- Pharmaceutical applications: Derivatives, like the aspirin conjugate, show potential as COX-2 selective inhibitors. []
Q5: What are the electrochemical properties of this compound?
A5: Electrochemical studies reveal that this compound undergoes a 2-electron, 2-proton oxidation process at a pyrolytic graphite electrode to form an electroactive azo product. [, ] This electrochemical behavior suggests its potential use in developing sensors or electrochemical devices.
Q6: What computational chemistry studies have been performed on this compound?
A6: Quantum chemistry methods have been employed to model the formation mechanism of this compound, providing insights into its synthesis and reactivity. []
Q7: Are there studies on the thermal properties of this compound and its derivatives?
A7: Yes, thermal studies using techniques like thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC) have been conducted on this compound and its metal complexes. [, ] This research helps understand their thermal stability and decomposition pathways. Additionally, studies investigating the effects of high pressure and temperature on the molecular crystal structure of this compound have been conducted. []
Q8: What is the historical context of research on this compound?
A8: Early studies focused on the synthesis of this compound and its derivatives. [] Subsequent research explored its coordination chemistry, forming complexes with various metal ions. [, , , , , , , , , ] More recently, investigations have expanded to explore its potential in diverse applications, including corrosion inhibition, antifungal agents, and materials science. [, , , ]
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